2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 3,5-difluoro-2-methoxybenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine atoms enhance its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol: Similar structure but with one less fluorine atom.
2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-2-(3,5-dimethyl-2-methoxyphenyl)ethan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of two fluorine atoms in 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique chemical properties, such as increased electronegativity and stability, which can enhance its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C9H11F2NO2 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3 |
InChI Key |
HCCJJCHWZBQUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(CO)N |
Origin of Product |
United States |
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